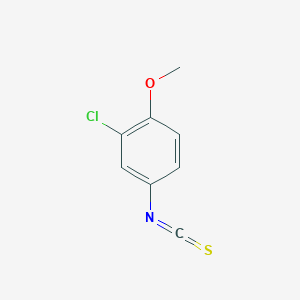

2-Chloro-4-isothiocyanato-1-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-isothiocyanato-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(10-5-12)4-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUNXTRDWRHQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-42-6 | |

| Record name | 2-chloro-4-isothiocyanato-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-4-isothiocyanato-1-methoxybenzene

An In-Depth Technical Guide to 2-Chloro-4-isothiocyanato-1-methoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-isothiocyanato-1-methoxybenzene, a substituted aromatic isothiocyanate of significant interest to researchers in medicinal chemistry and drug development. The document delineates its chemical structure, physicochemical properties, reactivity, and synthesis. Furthermore, it explores the broader context of isothiocyanates' biological activities and mechanisms of action, providing field-proven insights into their potential as therapeutic agents and research tools. This guide is intended for professionals who require a deep technical understanding of this compound's attributes and applications.

Molecular Identity and Physicochemical Profile

2-Chloro-4-isothiocyanato-1-methoxybenzene is an organic compound featuring a benzene ring substituted with a chloro group, a methoxy group, and a reactive isothiocyanate functional group. The precise arrangement of these substituents dictates its chemical behavior and potential for biological interaction.

Chemical Structure and Identifiers

The structural arrangement consists of a methoxy group at position 1, a chloro group at position 2, and the isothiocyanate group at position 4 of the benzene ring.

Table 1: Chemical Identifiers for 2-Chloro-4-isothiocyanato-1-methoxybenzene

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-4-isothiocyanato-1-methoxybenzene | N/A |

| CAS Number | 23165-42-6 | [1] |

| Molecular Formula | C₈H₆ClNOS | [1] |

| Molecular Weight | 199.66 g/mol | [1] |

| SMILES | COC1=CC=C(N=C=S)C=C1Cl | [1] |

| InChIKey | WGLDKQQXEWPFAR-UHFFFAOYSA-N (for isomer) | [2] |

Note: Several isomers exist with different CAS numbers. The CAS number 23165-42-6 corresponds to the named compound. The InChIKey provided is for a related isomer and is included for structural reference.

Physicochemical Properties

Quantitative data for this specific molecule is limited in public literature; however, properties can be inferred from related structures and general chemical principles.

Table 2: Physicochemical Properties

| Property | Value / Description | Source |

| Physical State | Likely a solid or oil at room temperature. | Inferred |

| Boiling Point | No data available. | [1] |

| Melting Point | No data available. | N/A |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Chloroform) and poorly soluble in water. | Inferred |

| Purity | Commercially available with specified purity, e.g., 95%. | [3] |

The Chemistry of the Isothiocyanate Moiety: Reactivity and Mechanistic Insights

The scientific utility of 2-Chloro-4-isothiocyanato-1-methoxybenzene is dominated by the chemistry of its isothiocyanate (–N=C=S) functional group. This group is a potent electrophile, making the molecule a valuable tool for covalent modification of biological macromolecules.[4]

Electrophilicity and Nucleophilic Attack

The central carbon atom of the isothiocyanate group is electron-deficient due to the high electronegativity of the adjacent nitrogen and sulfur atoms. This renders it highly susceptible to attack by nucleophiles. In a biological context, the primary targets are the nucleophilic side chains of amino acid residues within proteins.[4][5]

-

Reaction with Amines: The ε-amino group of lysine and the N-terminal α-amino group are common targets. The reaction, favored under alkaline conditions (pH 9-11) where the amine is deprotonated and more nucleophilic, results in the formation of a highly stable thiourea linkage.[4][6]

-

Reaction with Thiols: The sulfhydryl group of cysteine, particularly in its more nucleophilic thiolate (S⁻) form, readily attacks the isothiocyanate carbon. This reaction, which forms a dithiocarbamate adduct, is typically favored at neutral to slightly acidic pH (pH 6-8).[4][6]

These covalent modification reactions are generally considered irreversible under physiological conditions, leading to permanent functional alteration of the target protein.[4]

Caption: Reaction mechanism of the isothiocyanate group.

Influence of Aromatic Substituents

The chloro and methoxy groups on the benzene ring modulate the molecule's overall properties.

-

Chloro Group: As an electron-withdrawing group, the chloro atom can subtly increase the electrophilicity of the aromatic ring and influence its electronic interactions within protein binding pockets.[7]

-

Methoxy Group: The methoxy group is electron-donating, which can affect the reactivity of the aromatic system. Both chloro and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and multipolar interactions, which are crucial for optimizing ligand-protein binding.[7][8]

Isothiocyanates are generally incompatible with strong oxidizing agents, acids, bases, amines, and alcohols, as these can initiate vigorous or exothermic reactions.[9]

Synthesis and Purification Protocols

General Synthesis from Primary Amines

A prevalent method is the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.[10][12]

Caption: General workflow for isothiocyanate synthesis.

Experimental Protocol: One-Pot Synthesis (Generalized)

This protocol is a generalized representation and must be adapted and optimized for the specific substrate by a qualified chemist.

-

Reaction Setup: To a stirred solution of the primary amine (1 equivalent) and a base such as potassium carbonate (2 equivalents) in an aqueous or biphasic solvent system (e.g., water/CH₂Cl₂), add carbon disulfide (1.2 equivalents) dropwise at room temperature.[12]

-

Causality: The base deprotonates the amine, increasing its nucleophilicity to attack the carbon disulfide, forming the dithiocarbamate salt in situ.

-

-

Dithiocarbamate Formation: Stir the mixture for 2-4 hours at room temperature to ensure complete formation of the dithiocarbamate intermediate. Monitor the reaction by TLC or LC-MS.

-

Desulfurization: Cool the reaction mixture to 0°C. Add a solution of a desulfurizing agent, such as 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 equivalents), in a suitable organic solvent dropwise.[12]

-

Causality: The desulfurizing agent reacts with the dithiocarbamate salt, facilitating the elimination of a sulfur-containing byproduct and forming the stable isothiocyanate N=C=S bond.

-

-

Reaction Completion: Allow the mixture to stir for an additional 1-2 hours, monitoring for the disappearance of the intermediate and formation of the product.

-

Workup and Extraction: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure isothiocyanate product.[13]

Biological Activity and Therapeutic Potential

Isothiocyanates (ITCs) are a well-studied class of phytochemicals, many derived from cruciferous vegetables, with a broad spectrum of biological activities.[14][15] Their effects are primarily attributed to their ability to covalently modify proteins, thereby modulating critical cellular pathways.[16]

Mechanism of Action

The primary mechanism of action for ITCs is the covalent modification of cysteine residues on target proteins.[4][17] This can lead to:

-

Enzyme Inhibition: ITCs can directly inhibit the activity of enzymes by binding to critical cysteine residues in their active sites. This is a key mechanism in their anticancer effects, where they can inhibit Phase I metabolic enzymes that activate pro-carcinogens.[18]

-

Modulation of Signaling Pathways: ITCs are well-known activators of the Nrf2 antioxidant response pathway. They modify cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and cytoprotective genes.[15]

-

Induction of Apoptosis: In cancer cells, ITCs can induce programmed cell death (apoptosis) by modifying proteins involved in cell survival and death pathways, such as caspases or members of the Bcl-2 family.[16][19]

These activities contribute to the observed anti-inflammatory, antioxidant, and chemopreventive properties of the isothiocyanate class.[15][18]

Caption: General mechanism of isothiocyanate bioactivity.

Applications in Drug Development and Research

2-Chloro-4-isothiocyanato-1-methoxybenzene serves as:

-

A Covalent Probe: Its defined structure and reactive handle make it a useful tool for identifying and validating novel protein targets in chemical biology.

-

A Scaffold for Drug Discovery: The substituted phenyl ring can be further modified to optimize potency, selectivity, and pharmacokinetic properties, using the isothiocyanate as the pharmacophoric "warhead."

-

A Building Block: It can be used in the synthesis of more complex molecules, such as thiourea-containing compounds, which have their own diverse biological activities.[20]

Safety, Handling, and Storage

As with all isothiocyanates, 2-Chloro-4-isothiocyanato-1-methoxybenzene must be handled with appropriate precautions.

-

Toxicity and Irritation: Isothiocyanates are toxic upon direct exposure, and their vapors can irritate mucous membranes.[9]

-

Sensitization: They are known sensitizers and can cause allergic reactions in some individuals, even at low concentrations.[9]

-

Handling: All handling should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend cold-chain transportation and storage.[1]

Conclusion

2-Chloro-4-isothiocyanato-1-methoxybenzene is a specialized chemical entity whose value is derived from the potent and versatile reactivity of its isothiocyanate group. The presence of chloro and methoxy substituents provides additional vectors for modulating its physicochemical and pharmacokinetic properties. For researchers in drug discovery and chemical biology, this compound represents a valuable building block and a potential covalent modulator for probing biological systems and developing novel therapeutic agents. A thorough understanding of its chemical reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in a research setting.

References

- The Isothiocyanate Group in SITS: A Technical Guide to its Reactivity and Applic

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implic

- 23165-42-6|2-Chloro-4-isothiocyan

- Isocyanates and Isothiocyan

- Reactivity of the isothiocyanate group with cysteine and lysine - ResearchG

- 4-chloro-2-isothiocyanato-1-methoxy-benzene (C8H6ClNOS) - PubChemLite. (URL: )

- 4-Chloro-2-Isothiocyanato-1-Methoxybenzene (1 x 25 g) | Reagentia. (URL: )

- 1-chloro-2-isothiocyanato-4-methoxybenzene 95.00% - Advanced ChemBlocks. (URL: )

- Article - SciSpace. (URL: )

- 2-Chloro-1-isothiocyanato-4-methoxybenzene 100mg - Dana Bioscience. (URL: )

- 2-chloro-4-isocyano-1-methoxybenzene | CAS#:920524-21-6 | Chemsrc. (URL: )

- 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem - NIH. (URL: )

- General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. (URL: )

- 2-Chloro-4-nitrophenyl isothiocyanate | C7H3ClN2O2S | CID 2757736 - PubChem. (URL: )

- Synthesis of Isothiocyanates: An Upd

- Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinol

- Biologically Active Isothiocyanates: Protecting Plants and Healing Humans. (URL: )

- Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1) - Cheméo. (URL: )

- Isothiocyanates: a Review - Research Journal of Pharmacognosy. (URL: )

- Isothiocyanate synthesis - Organic Chemistry Portal. (URL: )

- Showing Compound Isothiocyan

- Biological targets of isothiocyan

- Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook. (URL: )

- The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC. (URL: )

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applic

- Benzene, 4-chloro-1-isothiocyanato-2-methyl- - the NIST WebBook. (URL: )

- COMBINATIONS OF ISOTHIOCYANATES WITH DRUGS ñ A CHANCE OR THREAT TO CHEMOPREVENTION AND CANCER TRE

- Showing 1-(isothiocyanato-methyl)-4-methoxy-benzene (PHY0021215) - PhytoBank. (URL: )

- A Comparative Review of Key Isothiocyanates and Their Health Benefits - MDPI. (URL: )

- 1-isothiocyanato-4-methoxybenzene - 2284-20-0, C8H7NOS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )

- Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. (URL: )

- 2-Chloroanisole | C7H7ClO | CID 13011 - PubChem - NIH. (URL: )

- Parallels between the chloro and methoxy groups for potency optimiz

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - Beilstein Journals. (URL: )

- Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH)

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (URL: )

Sources

- 1. 23165-42-6|2-Chloro-4-isothiocyanato-1-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 4-chloro-2-isothiocyanato-1-methoxy-benzene (C8H6ClNOS) [pubchemlite.lcsb.uni.lu]

- 3. 1-chloro-2-isothiocyanato-4-methoxybenzene 95.00% | CAS: 82401-36-3 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 6. researchgate.net [researchgate.net]

- 7. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. drughunter.com [drughunter.com]

- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 13. rsc.org [rsc.org]

- 14. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 15. mdpi.com [mdpi.com]

- 16. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Making sure you're not a bot! [mostwiedzy.pl]

- 18. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cbijournal.com [cbijournal.com]

Molecular weight and formula of 4-Isothiocyanato-2-chloroanisole

The following technical guide details the molecular specifications, synthesis, and application of 4-Isothiocyanato-2-chloroanisole (also known as 3-Chloro-4-methoxyphenyl isothiocyanate). This document is structured for researchers requiring precise stoichiometric data and reaction protocols for drug development workflows.

Content Type: Technical Whitepaper Subject: Molecular Characterization & Synthetic Utility Audience: Medicinal Chemists, Process Scientists

Executive Summary

4-Isothiocyanato-2-chloroanisole is a specialized electrophilic building block used primarily in the synthesis of thiourea-based pharmacophores and sulfur-containing heterocycles. Characterized by the presence of a reactive isothiocyanate (-N=C=S) group and a chloro-methoxy substituted benzene ring, it serves as a critical intermediate for introducing steric bulk and electronic modulation in small molecule inhibitors. This guide provides the definitive physicochemical data and handling protocols required for its integration into high-throughput screening (HTS) libraries and lead optimization campaigns.

Physicochemical Specifications

The following data is essential for accurate stoichiometric calculations in synthesis.

| Property | Value | Notes |

| IUPAC Name | 4-Isothiocyanato-2-chloro-1-methoxybenzene | Preferred systematic name |

| Common Name | 3-Chloro-4-methoxyphenyl isothiocyanate | Based on aniline precursor |

| Molecular Formula | C₈H₆ClNOS | |

| Molecular Weight | 199.66 g/mol | Average mass for stoichiometry |

| Monoisotopic Mass | 198.986 g/mol | For High-Res Mass Spec (HRMS) |

| Physical State | Solid / Low-melting Solid | Predicted mp: 45–55 °C [1] |

| Solubility | DCM, THF, DMSO, Chloroform | Hydrolytically unstable in water |

| Precursor CAS | 5345-54-0 | (3-Chloro-4-methoxyaniline) |

Note on Isomerism: Do not confuse with 5-Chloro-2-methoxyphenyl isothiocyanate (CAS 63429-99-2), which is a structural isomer with different electronic properties. Always verify the substitution pattern (Cl at pos 3 relative to NCS at 1, OMe at 4) using NMR.

Structural Identification & Characterization

For validation of the synthesized or purchased material, the following spectral signatures are diagnostic:

-

Infrared Spectroscopy (IR): A strong, broad absorption band at 2000–2150 cm⁻¹ is characteristic of the isothiocyanate (-N=C=S) asymmetric stretch.

-

¹H NMR (CDCl₃):

-

Methoxy Singlet: ~3.9 ppm (3H).

-

Aromatic Protons: A characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. Expect a doublet (ortho to Cl), a doublet of doublets, and a doublet (ortho to OMe).

-

-

Mass Spectrometry: In EI or ESI+, look for the molecular ion [M]+ at m/z ~199, with a characteristic ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio at m/z 199/201).

Synthetic Pathway

The most reliable route to 4-Isothiocyanato-2-chloroanisole is the thiophosgenation of the corresponding aniline, 3-Chloro-4-methoxyaniline . While thiophosgene is toxic, it provides high yields. Alternative methods using 1,1'-thiocarbonyldiimidazole (TCDI) are safer but may require more rigorous purification.

Workflow Diagram: Thiophosgenation Route

The following Graphviz diagram illustrates the conversion of the aniline precursor to the isothiocyanate target.

Figure 1: Biphasic synthesis of 4-Isothiocyanato-2-chloroanisole using thiophosgene in dichloromethane/water.

Experimental Protocol (Standardized)

-

Preparation: Dissolve 10 mmol of 3-Chloro-4-methoxyaniline in 20 mL of Dichloromethane (DCM).

-

Biphasic Setup: Add 20 mL of saturated aqueous NaHCO₃ or CaCO₃ suspension to act as an acid scavenger.

-

Addition: Cool the mixture to 0°C. Add 11 mmol of Thiophosgene dropwise with vigorous stirring. Caution: Thiophosgene is highly toxic; use a fume hood.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours.

-

Workup: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc) or recrystallization [2].

Reactivity & Applications in Drug Discovery

The isothiocyanate moiety is a "soft" electrophile, making this compound ideal for chemoselective ligation with amines and thiols.[1]

Key Reaction Pathways[9]

-

Thiourea Synthesis: Reaction with primary/secondary amines to form N,N'-disubstituted thioureas. These are common scaffolds in kinase inhibitors and antiviral agents.

-

Heterocyclization: Reaction with hydrazine derivatives or amino acids to form thiohydantoins or thioxo-imidazoles.

Reaction Logic Diagram

Figure 2: Divergent synthetic utility of the isothiocyanate core in medicinal chemistry.

Safety & Handling Protocols

Isothiocyanates are potent lachrymators and skin irritants. They can cause sensitization upon repeated exposure.

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Wear nitrile gloves, safety glasses, and a lab coat. Double-gloving is recommended when handling neat thiophosgene during synthesis.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive; hydrolysis yields the original aniline and COS.

-

Spill Cleanup: Neutralize spills with dilute aqueous ammonia or 5% NaOH to convert the isothiocyanate to the less volatile thiourea/urea derivative before disposal.

References

-

Precursor Data: PubChem. "3-Chloro-4-methoxyaniline (Compound)."[2] National Library of Medicine. Accessed 2026.[3] Link

-

General Synthesis: Sharma, S. "Thiophosgene in Organic Synthesis." Synthesis, 1978(11), 803-820. Link

-

Isothiocyanate Reactivity: Drobnica, L., et al. "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977. Link

Sources

A Comprehensive Safety and Handling Guide for 2-Chloro-4-isothiocyanato-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and disposal of 2-Chloro-4-isothiocyanato-1-methoxybenzene (CAS No. 161049-11-2). As a senior application scientist, the following information is synthesized from available safety data sheets of analogous compounds and chemical databases to ensure a high degree of scientific integrity and trustworthiness. This guide is intended to supplement, not replace, a formal Safety Data Sheet (SDS) provided by a supplier.

Section 1: Chemical Identification

| Identifier | Value |

| Chemical Name | 2-Chloro-4-isothiocyanato-1-methoxybenzene |

| Synonyms | 4-Chloro-2-methoxy-1-isothiocyanatobenzene |

| CAS Number | 161049-11-2 |

| Molecular Formula | C₈H₆ClNOS |

| Molecular Weight | 199.66 g/mol |

| Chemical Structure |

Diagram of the chemical structure of 2-Chloro-4-isothiocyanato-1-methoxybenzene.

Section 2: Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-4-isothiocyanato-1-methoxybenzene is classified as a hazardous substance. The primary hazards are associated with its acute toxicity, skin and eye irritation, and potential for sensitization.

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 |

GHS Label Elements:

| Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H317: May cause an allergic skin reaction. H335: May cause respiratory irritation.[2][3] H410: Very toxic to aquatic life with long lasting effects. |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P272: Contaminated work clothing should not be allowed out of the workplace. P273: Avoid release to the environment. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P362 + P364: Take off contaminated clothing and wash it before reuse.[1][4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4] P337 + P313: If eye irritation persists: Get medical advice/attention.[2] P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][3] P405: Store locked up.[3][4] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][3] |

Section 3: Composition/Information on Ingredients

| Component | CAS Number | Concentration |

| 2-Chloro-4-isothiocyanato-1-methoxybenzene | 161049-11-2 | ≥95% |

Section 4: First-Aid Measures

Immediate medical attention is required in case of exposure. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.

First-Aid Workflow:

Caption: First-aid response workflow for exposure to 2-Chloro-4-isothiocyanato-1-methoxybenzene.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water and soap for at least 15 minutes.[1] If skin irritation or rash occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] Immediately call a POISON CENTER or doctor/physician.

-

Ingestion: Immediately call a POISON CENTER or doctor/physician.[2][4] Rinse mouth.[1][2] Do NOT induce vomiting.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.

-

Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 6: Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6] Discharge into the environment must be avoided.[4]

-

Methods and Materials for Containment and Cleaning Up: Absorb the spilled material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer to a suitable, closed container for disposal.[4] Clean the affected area thoroughly.

Section 7: Handling and Storage

-

Precautions for Safe Handling: Handle in a well-ventilated place.[2] Wear suitable protective equipment. Avoid contact with skin, eyes, and clothing.[2][4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[1]

-

Conditions for Safe Storage, Including any Incompatibilities: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][7] Store locked up.[3][4] Protect from moisture. Incompatible with strong oxidizing agents.

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use only under a chemical fume hood.[4] Ensure eyewash stations and safety showers are close to the workstation location.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[5]

-

Personal Protective Equipment (PPE) Selection:

Caption: Recommended PPE for handling 2-Chloro-4-isothiocyanato-1-methoxybenzene.

Section 9: Physical and Chemical Properties

| Property | Value |

| Appearance | Solid |

| Odor | No data available |

| Odor Threshold | No data available |

| pH | No data available |

| Melting Point/Freezing Point | 56 - 59 °C (for 5-Chloro-2-methoxyphenyl isothiocyanate)[1] |

| Initial Boiling Point and Boiling Range | No data available |

| Flash Point | No data available |

| Evaporation Rate | No data available |

| Flammability (solid, gas) | No data available |

| Upper/Lower Flammability or Explosive Limits | No data available |

| Vapor Pressure | No data available |

| Vapor Density | No data available |

| Relative Density | No data available |

| Solubility(ies) | No data available |

| Partition Coefficient: n-octanol/water | No data available |

| Auto-ignition Temperature | No data available |

| Decomposition Temperature | No data available |

| Viscosity | No data available |

Section 10: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions. Moisture sensitive.[3]

-

Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions of use.

-

Conditions to Avoid: Exposure to moisture and excess heat.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.

Section 11: Toxicological Information

-

Acute Toxicity:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2][3]

-

Specific Target Organ Toxicity - Repeated Exposure: May cause damage to organs (Kidney) through prolonged or repeated exposure.

-

Aspiration Hazard: No data available.

Section 12: Ecological Information

-

Toxicity: Very toxic to aquatic life with long-lasting effects.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

-

Other Adverse Effects: An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.

Section 13: Disposal Considerations

-

Waste Treatment Methods: Dispose of this hazardous waste in accordance with all applicable local, state, and federal regulations.[1] Do not allow it to enter sewers or waterways.

Section 14: Transport Information

-

UN Number: Not available.

-

UN Proper Shipping Name: Not available.

-

Transport Hazard Class(es): Not available.

-

Packing Group: Not available.

-

Environmental Hazards: Marine pollutant.

Section 15: Regulatory Information

-

US TSCA: This product is for research and development purposes only and is not on the TSCA Inventory.

-

Other Regulations: Adhere to all applicable international, national, and local regulations.

Section 16: Other Information

-

Date of Preparation: February 15, 2026

-

Disclaimer: The information provided in this guide is based on the best of our knowledge and is believed to be accurate. However, it is the user's responsibility to determine the suitability of this information for their particular purpose.

References

- Sigma-Aldrich. (2025, November 6).

- CymitQuimica. (2024, December 19).

- Metrohm. (2025, April 2). 20250402_DE_en_V6_(Storage solution).

- Caesar & Loretz GmbH. (2025, March 11).

- Thermo Fisher Scientific. (2025, September 23).

- TCI Chemicals. (n.d.).

- Thermo Fisher Scientific. (2025, September 12).

- [Anonymous]. (2012, February 1).

- [Anonymous]. (2022, April 6).

- Sigma-Aldrich. (2025, May 20).

- Sigma-Aldrich. (2024, September 6).

- [Anonymous]. (2025, February 26).

- [Anonymous]. (n.d.).

- BLD Pharm. (n.d.).

- National Institutes of Health. (n.d.).

- [Anonymous]. (2025, October 19).

- Santa Cruz Biotechnology. (2024, February 26).

- ConRo. (2019, December 5).

- FUJIFILM Wako. (2023, March 7).

- Dana Bioscience. (n.d.).

- Echemi. (2019, July 15). Benzene, 1-chloro-2-fluoro-4-isothiocyanato- (9CI)

- Kala, C., Ali, S. S., Ahmad, N., Gilani, S. J., & Ali Khan, N. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy, 5(2), 71-89.

- Advanced ChemBlocks. (2026, February 6).

- PubChemLite. (n.d.).

- National Institutes of Health. (n.d.).

- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.

Sources

Literature review on 2-Chloro-4-isothiocyanato-1-methoxybenzene derivatives

The following is an in-depth technical guide regarding the chemical scaffold 2-Chloro-4-isothiocyanato-1-methoxybenzene (also known as 3-Chloro-4-methoxyphenyl isothiocyanate ).

A Versatile Scaffold for Bioactive Heterocycles and Drug Discovery

Executive Summary

2-Chloro-4-isothiocyanato-1-methoxybenzene is a high-value electrophilic building block used extensively in medicinal chemistry. It serves as a critical intermediate for synthesizing thioureas , thiohydantoins , and benzothiazole ureas , many of which exhibit potent antiparasitic, anticancer, and neuroprotective activities.

Its structural uniqueness lies in the 3-chloro-4-methoxy substitution pattern. The electron-donating methoxy group (para to the isothiocyanate) balances the electron-withdrawing chlorine (meta to the isothiocyanate), creating a distinct electronic signature that modulates the reactivity of the isothiocyanate (-NCS) group. Furthermore, this substitution pattern enhances lipophilicity and metabolic stability in downstream pharmaceutical candidates.

Chemical Architecture & Reactivity[1]

The molecule consists of an anisole core functionalized with a chlorine atom at position 2 and an isothiocyanate group at position 4.

-

Electrophilic Center: The central carbon of the -NCS group is highly electrophilic, susceptible to attack by nucleophiles (amines, thiols, hydrazines).

-

Electronic Tuning:

-

4-OMe (Methoxy): Acts as a

-donor, slightly reducing the electrophilicity of the -NCS carbon compared to a naked phenyl isothiocyanate, which improves selectivity during synthesis. -

2-Cl (Chlorine): Provides steric bulk and inductive electron withdrawal (

-acceptor), which protects the ortho-position from unwanted metabolic oxidation and influences the conformation of derived ureas.

-

Visualization: Reactivity & Derivatization Pathways

Figure 1: Synthetic flow from precursor aniline to major bioactive classes.[1][2]

Synthetic Protocols

3.1. Synthesis of the Core Scaffold (Green Protocol)

Avoids the use of highly toxic thiophosgene.

Objective: Convert 3-chloro-4-methoxyaniline to 2-chloro-4-isothiocyanato-1-methoxybenzene. Mechanism: Dithiocarbamate formation followed by tosyl chloride-mediated desulfurylation.[3]

Reagents:

-

3-Chloro-4-methoxyaniline (1.0 eq)[4]

-

Carbon disulfide (CS₂, 3.0 eq)

-

Triethylamine (TEA, 2.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Protocol:

-

Dithiocarbamate Formation: Dissolve 3-chloro-4-methoxyaniline (10 mmol) in THF (20 mL). Cool to 0°C in an ice bath.

-

Add TEA (20 mmol) followed by the dropwise addition of CS₂ (30 mmol).

-

Stir the mixture at room temperature for 2 hours. A precipitate (triethylammonium dithiocarbamate salt) may form.

-

Desulfurylation: Cool the mixture back to 0°C. Add a solution of TsCl (11 mmol) in THF (10 mL) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 1 hour. The mixture will turn yellow/orange.

-

Work-up: Quench with 1N HCl (20 mL) to neutralize excess base. Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the isothiocyanate as a white to pale yellow solid/oil.

3.2. Synthesis of Bioactive Derivatives (Thiourea Formation)

Objective: Synthesize N-(3-chloro-4-methoxyphenyl)-N'-arylthiourea.

Protocol:

-

Dissolve 2-chloro-4-isothiocyanato-1-methoxybenzene (1.0 eq) in anhydrous acetonitrile.

-

Add the appropriate amine (e.g., benzylamine, aniline derivative) (1.0 eq).

-

Reflux at 80°C for 4–6 hours.

-

Cool to room temperature. The thiourea product often precipitates.

-

Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Medicinal Chemistry Applications

The 3-chloro-4-methoxy motif is not arbitrary; it is a specific "tuning knob" used to optimize drug-target interactions.

4.1. Antiparasitic Agents (Sleeping Sickness)

Research indicates that thiohydantoin derivatives of this scaffold are potent inhibitors of Trypanosoma brucei.[5]

-

Key Compound: 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin.[5]

-

SAR Insight: The 3-Cl group fills a hydrophobic pocket in the parasite's target protein, while the 4-OMe group acts as a hydrogen bond acceptor. Removal of either group results in a >10-fold loss of potency (EC₅₀ increases from nanomolar to micromolar range).

4.2. Neuroprotection (Alzheimer's Disease)

Derivatives have been designed as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) , a mitochondrial enzyme associated with Alzheimer's pathogenesis.

-

Mechanism: Benzothiazole-urea derivatives utilize the 3-chloro-4-methoxyphenyl moiety to bind to the enzyme's active site, preventing the degradation of neuroprotective steroids.

4.3. Kinase Inhibition (Oncology)

In Pan-Raf kinase inhibitors (melanoma therapy), the scaffold is used to form the "tail" of the inhibitor. The urea linkage forms critical hydrogen bonds with the kinase hinge region (Glu/Asp residues), while the halogenated ring occupies the allosteric hydrophobic pocket.

Summary of Bioactivity:

| Therapeutic Area | Derivative Class | Target / Mechanism | Key Reference |

| Antiparasitic | Thiohydantoins | Trypanosoma brucei growth inhibition | [1, 2] |

| Neuroprotection | Benzothiazole Ureas | 17β-HSD10 Inhibition | [3] |

| Oncology | Diarylamides | Pan-Raf Kinase Inhibition | [4] |

| Anthelmintic | Biscoumarins | Tubulin polymerization inhibition | [5] |

Structure-Activity Relationship (SAR) Logic[6]

The following diagram illustrates why this specific scaffold is selected over non-halogenated analogs.

Figure 2: Pharmacological advantages of the 3-Cl-4-OMe substitution pattern.

References

-

Muccioli, G. G., et al. (2017). "1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy." ACS Medicinal Chemistry Letters. Link

-

Kononowicz, K. K., et al. (2024). "Recent Biological Applications and Chemical Synthesis of Thiohydantoins." Journal of Chemical Reviews. Link

-

Hroch, L., et al. (2016). "Novel Benzothiazole-Based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment." Molecules (MDPI). Link

-

Zhang, Y., et al. (2025).[6] "Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity." European Journal of Medicinal Chemistry. Link

-

Saha, M., et al. (2013). "Developing a highly potent anthelmintic: study of catalytic application of L-proline derived aminothiourea." Indian Academy of Sciences. Link

-

Li, Z. Y., et al. (2013).[6] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis. Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-4-methoxyphenyl isothiocyanate

Introduction

3-Chloro-4-methoxyphenyl isothiocyanate is an aromatic isothiocyanate, a class of compounds recognized for their significant role as synthetic intermediates in medicinal chemistry and drug development. The isothiocyanate functional group (-N=C=S) is a versatile handle for the construction of various heterocyclic systems and for conjugation to biological molecules. While its structural analogues, such as 4-methoxyphenyl isothiocyanate and other substituted phenyl isothiocyanates, are utilized in the synthesis of pharmacologically active agents, the specific physicochemical properties of 3-Chloro-4-methoxyphenyl isothiocyanate are not widely documented in publicly available literature.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals working with this or structurally similar novel compounds. In the absence of established literature values, this document provides a robust framework for the experimental determination of two fundamental physical constants: the melting point and the boiling point. Accurate determination of these properties is critical for verifying the identity and purity of a synthesized compound, as well as for designing appropriate conditions for chemical reactions, purification, and formulation.

This guide will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for these determinations. Furthermore, a general synthetic context for aryl isothiocyanates is provided to offer a complete picture of the compound's lifecycle from synthesis to characterization.

Part 1: Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, a phenomenon known as freezing-point depression. Therefore, accurate melting point determination is a reliable and straightforward method for assessing the purity of a crystalline compound.

Methodology: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method. This technique involves heating a small sample of the powdered solid in a thin-walled capillary tube and observing the temperature range over which it melts.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of 3-Chloro-4-methoxyphenyl isothiocyanate is completely dry and crystalline. If necessary, recrystallize the compound from a suitable solvent and dry it under a vacuum.

-

Finely powder a small amount of the sample using a spatula or a mortar and pestle.

-

Tamp the open end of a capillary tube (sealed at one end) into the powdered sample to collect a small amount of material.

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Place a calibrated thermometer or temperature probe in the designated slot of the apparatus.

-

Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point.

-

As the temperature nears the anticipated melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range).

-

-

Data Interpretation:

-

The recorded melting point should be reported as a range, e.g., "Melting Point: 85.5 - 86.5 °C".

-

A sharp melting range (typically less than 1 °C) is indicative of a high-purity compound.

-

A broad melting range (greater than 2 °C) suggests the presence of impurities.

-

Visualization of Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure exerted on the liquid. At this temperature, the liquid converts into a vapor. The boiling point is a characteristic physical property that is sensitive to changes in atmospheric pressure. Therefore, it is standard practice to report the pressure at which the boiling point was measured.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

For small quantities of a liquid, the micro boiling point determination method is highly effective and requires minimal sample. This technique relies on observing the formation of a rapid and continuous stream of bubbles from an inverted capillary tube immersed in the heated liquid sample.

Experimental Protocol:

-

Apparatus Setup:

-

Attach a small test tube (e.g., a 75 x 10 mm Durham tube) containing 0.2-0.3 mL of 3-Chloro-4-methoxyphenyl isothiocyanate to a calibrated thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Prepare a small capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.

-

Immerse this assembly in a heating bath, such as a Thiele tube filled with mineral oil or silicone oil, ensuring the rubber band is above the oil level.

-

-

Measurement:

-

Heat the Thiele tube gently with a Bunsen burner or a hot plate with a magnetic stirrer. The design of the Thiele tube allows for even heat distribution by convection.

-

As the temperature rises, air trapped in the inverted capillary will slowly escape as bubbles.

-

As the liquid approaches its boiling point, the rate of bubble formation will increase.

-

The boiling point is reached when a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube.

-

Note the temperature and stop heating.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature again. This second temperature reading is the boiling point of the liquid.

-

-

Data Interpretation:

-

The two recorded temperatures (from the rapid bubble stream and upon cessation of bubbling) should be very close. The latter is often considered the more accurate boiling point.

-

Record the atmospheric pressure at the time of the measurement. Boiling points can be corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if high accuracy is required.

-

Visualization of Micro Boiling Point Apparatus:

Caption: Setup for Micro Boiling Point Determination.

Synthetic Context: General Preparation of Aryl Isothiocyanates

Aryl isothiocyanates are commonly synthesized from the corresponding primary aromatic amines (anilines). A prevalent and effective method involves the reaction of the amine with thiophosgene (CSCl₂) or a thiophosgene equivalent like 1,1'-thiocarbonyldiimidazole (TCDI). The reaction with TCDI is often preferred due to the solid, less volatile nature of the reagent compared to the highly toxic and volatile thiophosgene.

The general procedure involves dissolving the starting amine, in this case, 3-chloro-4-methoxyaniline, in a suitable inert solvent such as dichloromethane or tetrahydrofuran.[1] 1,1'-thiocarbonyldiimidazole is then added to the solution, and the reaction is typically stirred at room temperature.[1] The reaction proceeds through an intermediate thiocarbonylimidazole derivative, which then eliminates imidazole to form the desired isothiocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, often by washing with water and dilute acid to remove imidazole byproducts, followed by drying and evaporation of the solvent. The crude product is then purified, commonly by column chromatography on silica gel or by distillation under reduced pressure.[1]

Summary of Physicochemical Properties

| Property | Value | Method of Determination |

| Molecular Formula | C₈H₆ClNOS | Calculated |

| Molecular Weight | 199.66 g/mol | Calculated |

| Melting Point | To be determined experimentally | Capillary Method |

| Boiling Point | To be determined experimentally | Micro Boiling Point (Siwoloboff) or Distillation |

References

-

The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]

Sources

Methodological & Application

Preparation of benzothiazoles from 2-Chloro-4-isothiocyanato-1-methoxybenzene

An In-Depth Guide to the Synthesis of Substituted Benzothiazoles from 2-Chloro-4-isothiocyanato-1-methoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This application note provides a comprehensive guide for the synthesis of novel 2-amino-substituted benzothiazoles utilizing 2-Chloro-4-isothiocyanato-1-methoxybenzene as a versatile starting material. This precursor is strategically designed for the facile construction of the benzothiazole core via an intramolecular cyclization pathway, yielding products with chloro and methoxy substituents that are themselves valuable for tuning biological activity or for further synthetic elaboration.[4][5] We present the underlying reaction mechanism, a detailed experimental protocol, safety considerations, and methods for product characterization, tailored for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Significance of the Benzothiazole Moiety

Benzothiazole is a privileged bicyclic heterocyclic system that continues to capture the attention of synthetic and medicinal chemists.[6][7] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets.[2] The development of efficient synthetic routes to access diverse benzothiazole derivatives is therefore a critical endeavor in the pursuit of new therapeutic agents.[8]

The strategy outlined herein employs an intramolecular cyclization of an in situ-generated thiourea. This approach is highly effective for building the benzothiazole core. The starting material, 2-Chloro-4-isothiocyanato-1-methoxybenzene, is particularly advantageous as it incorporates a leaving group (chloro) ortho to the isothiocyanate functionality, enabling a direct and regioselective ring closure.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step, one-pot sequence. First, a nucleophilic amine (such as ammonia or a primary/secondary amine) attacks the electrophilic carbon of the isothiocyanate group to form a substituted N-arylthiourea intermediate. In the second step, under the influence of a base and thermal energy, an intramolecular nucleophilic aromatic substitution (SNAr) occurs. The thiourea's sulfur atom attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the thiazole ring.

The proposed mechanism is detailed below:

-

Thiourea Formation: The amine's lone pair of electrons attacks the central carbon of the isothiocyanate (-N=C=S) group.

-

Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen.

-

Deprotonation: A base removes a proton from the thiol tautomer of the thiourea, generating a highly nucleophilic thiolate anion.

-

Intramolecular Cyclization (SNAr): The thiolate anion attacks the aromatic carbon bonded to the chlorine atom.

-

Chloride Elimination & Aromatization: The chlorine atom is expelled as a chloride ion, and subsequent tautomerization yields the stable, aromatic 2-amino-benzothiazole product.

Caption: Proposed reaction mechanism for benzothiazole synthesis.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 2-Chloro-4-isothiocyanato-1-methoxybenzene | ≥97% | BLD Pharm[9], Dana Bioscience[10] | Starting material. Moisture sensitive. |

| Amine (e.g., Aniline, Benzylamine, Ammonia) | Reagent Grade | Major Chemical Supplier | Nucleophile. Varies based on desired C2 substituent. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Major Chemical Supplier | Base for promoting cyclization. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier | Reaction solvent. |

| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For extraction and chromatography. |

| Hexanes | ACS Grade | Major Chemical Supplier | For chromatography. |

| Deionized Water | N/A | In-house | For work-up. |

| Brine (Saturated NaCl solution) | N/A | In-house | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major Chemical Supplier | Drying agent. |

| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Thermometer or thermocouple probe

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Syringes and needles for reagent addition

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

Detailed Experimental Protocol

This protocol describes a general procedure. The specific amine, reaction time, and temperature may require optimization for each unique substrate.

Caption: General experimental workflow for benzothiazole synthesis.

Step 1: Reaction Setup

-

Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-Chloro-4-isothiocyanato-1-methoxybenzene (1.0 eq).

-

Add anhydrous DMF (approx. 0.2 M concentration relative to the isothiocyanate) via syringe.

-

Stir the mixture at room temperature under a positive pressure of nitrogen until the starting material is fully dissolved.

Step 2: Addition of Amine Nucleophile

-

In a separate vial, dissolve the chosen amine (1.1 eq) in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the stirring isothiocyanate solution over 5-10 minutes.

-

Allow the reaction to stir at room temperature for 30 minutes to ensure complete formation of the thiourea intermediate. A slight exotherm may be observed.

Step 3: Base-Mediated Cyclization

-

Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture in one portion.

-

Heat the mixture to 80-100 °C using a heating mantle.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-12 hours.

Step 4: Aqueous Work-up

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water (approx. 10 times the volume of DMF). This will precipitate the crude product.

-

Transfer the aqueous suspension to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.

Step 5: Isolation and Purification

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a gradient elution system of hexanes and ethyl acetate.

Step 6: Characterization

-

Combine the pure fractions, remove the solvent in vacuo, and dry the final product.

-

Confirm the identity and purity of the synthesized benzothiazole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, is mandatory.

-

2-Chloro-4-isothiocyanato-1-methoxybenzene: Isothiocyanates are often lachrymators and skin/respiratory irritants. Avoid inhalation of dust and contact with skin and eyes.[12][13]

-

Solvents (DMF): N,N-Dimethylformamide is a reproductive hazard and is readily absorbed through the skin. Handle with extreme care.

-

Bases (K₂CO₃): Potassium carbonate is an irritant. Avoid creating dust.

-

Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

In case of skin contact, wash immediately with soap and plenty of water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14][15] If inhaled, move to fresh air.[12] Seek immediate medical attention if symptoms persist.

References

- BenchChem. (2025). A Technical Guide to the Historical Synthesis of Benzothiazoles. Benchchem.

-

Lipunova, G. N., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4998. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Retrieved from [Link]

-

Charushin, V. N., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Retrieved from [Link]

- BenchChem. (2025). Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols. Benchchem.

- 5-Methoxy-2-methylbenzothiazole Manufacturer. (n.d.). The Role of Benzothiazole Derivatives in Modern Drug Discovery.

-

ResearchGate. (n.d.). (PDF) Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review.

- CDMS.net. (2025). Safety Data Sheet.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved from [Link]

- Safety Data Sheet. (2023). NO. 7.

-

Royal Society of Chemistry. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

-

MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

-

Arkat USA, Inc. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-isothiocyanato-4-methoxybenzene. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 2-Chloro-1-isothiocyanato-4-methoxybenzene 100mg. Retrieved from [Link]

-

Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isothiocyanato-1-methoxy-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 23165-42-6|2-Chloro-4-isothiocyanato-1-methoxybenzene|BLD Pharm [bldpharm.com]

- 10. danabiosci.com [danabiosci.com]

- 11. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. cdms.net [cdms.net]

Synthesis of carbamothioates using 2-Chloro-4-isothiocyanato-1-methoxybenzene

An Application Guide to the Synthesis of Carbamothioates using 2-Chloro-4-isothiocyanato-1-methoxybenzene

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of O-alkyl and O-aryl carbamothioates utilizing 2-Chloro-4-isothiocyanato-1-methoxybenzene as a key building block. Carbamothioates are a vital class of organosulfur compounds with extensive applications in drug discovery and agrochemistry, acting as fungicides, herbicides, and enzyme inhibitors.[1][2] This document elucidates the underlying reaction mechanism, offers a detailed step-by-step synthetic protocol, presents a representative scope of the reaction, and provides essential guidance on product purification and characterization. The methodologies described herein are designed for researchers and professionals in chemical synthesis and drug development, emphasizing practical insights and robust, reproducible outcomes.

Introduction: The Strategic Value of Carbamothioates

The carbamothioate functional group is a critical pharmacophore and agro-pharmacophore found in numerous biologically active molecules.[1][3] Its utility stems from its unique electronic and steric properties, which allow for potent and selective interactions with biological targets. Traditional syntheses of carbamothioates often involve hazardous reagents like thiophosgene or multi-step sequences starting from amines and chlorothionoformates.[1][4]

The use of isothiocyanates as precursors offers a more direct and often milder route.[5] The addition of alcohols or thiols to the electrophilic carbon of the isothiocyanate group is a highly efficient method for constructing the carbamothioate linkage.[6][7] This guide focuses on a specific, functionalized building block, 2-Chloro-4-isothiocyanato-1-methoxybenzene (C₈H₆ClNOS)[8], which allows for the direct incorporation of a substituted phenyl moiety, a common feature in many bioactive compounds. This reagent provides a convergent and efficient pathway to a diverse library of carbamothioate derivatives for screening and development.

Properties of 2-Chloro-4-isothiocyanato-1-methoxybenzene:

-

Molecular Formula: C₈H₆ClNOS[8]

-

Molecular Weight: 199.66 g/mol

-

Appearance: Typically a crystalline solid.

-

Reactivity: The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles such as alcohols, thiols, and amines.[9][10]

Reaction Mechanism: Nucleophilic Addition

The synthesis of an O-alkyl carbamothioate from an isothiocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The reaction is often facilitated by a non-nucleophilic base, which serves to deprotonate the alcohol, thereby increasing its nucleophilicity.

Causality of Mechanistic Steps:

-

Activation of the Nucleophile: In the presence of a base (e.g., Triethylamine, DBU), the alcohol (R'-OH) is in equilibrium with its more nucleophilic alkoxide form (R'-O⁻).

-

Nucleophilic Attack: The alkoxide attacks the highly electrophilic central carbon atom of the isothiocyanate group. This is the rate-determining step and results in the formation of a tetrahedral anionic intermediate.[6]

-

Protonation: The anionic intermediate is subsequently protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final, stable carbamothioate product.

The overall transformation is generally clean and high-yielding, driven by the formation of the stable thiocarbamate linkage.

Caption: Reaction mechanism for base-catalyzed carbamothioate synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 2-Chloro-4-isothiocyanato-1-methoxybenzene with an alcohol. Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

-

2-Chloro-4-isothiocyanato-1-methoxybenzene (1.0 eq)

-

Alcohol of choice (e.g., benzyl alcohol, ethanol) (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Base (e.g., Triethylamine (Et₃N) or DBU) (1.1 - 1.5 eq)

-

Round-bottom flask, magnetic stirrer, stir bar

-

Inert gas supply (Nitrogen or Argon)

-

TLC plates (silica gel), developing chamber, UV lamp

-

Separatory funnel, rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-isothiocyanato-1-methoxybenzene (e.g., 200 mg, 1.0 mmol).

-

Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., 10 mL of THF). Stir until fully dissolved.

-

Rationale: Anhydrous conditions prevent potential hydrolysis of the isothiocyanate and ensure the base is not quenched by water.

-

-

Addition of Reagents:

-

To the stirred solution, add the desired alcohol (1.1 - 1.5 eq) via syringe.

-

Subsequently, add the base (1.1 - 1.5 eq) dropwise. A slight exotherm may be observed.

-

Rationale: Using a slight excess of the alcohol and base ensures the complete consumption of the limiting isothiocyanate starting material. Dropwise addition of the base controls the reaction rate.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

-

Elute the plate with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes).

-

The reaction is complete upon the disappearance of the isothiocyanate spot (visualized under UV light) and the appearance of a new, typically more polar, product spot.

-

Rationale: TLC is a crucial and rapid technique to determine the endpoint of the reaction, preventing the formation of side products from prolonged reaction times.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 15 mL).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: The aqueous wash removes the base, its salt, and any remaining water-soluble components. Drying over Na₂SO₄ removes residual water from the organic phase, which is critical for obtaining a clean product.[11]

-

-

Purification:

-

The crude residue should be purified by flash column chromatography on silica gel.[12]

-

First, determine an optimal solvent system by TLC that provides good separation between the product and any impurities, aiming for a product Rf value of ~0.3.

-

Pack a column with silica gel and elute with the chosen solvent system (e.g., a gradient of 5% to 30% Ethyl Acetate in Hexanes).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield the purified carbamothioate.

-

Rationale: Column chromatography is essential for removing unreacted alcohol, residual base, and any minor byproducts, ensuring high purity of the final compound.[11][12]

-

Substrate Scope and Data

The described protocol is applicable to a wide range of primary and secondary alcohols. The reactivity can be influenced by the steric hindrance and electronic nature of the alcohol.

| Entry | Alcohol (R'-OH) | Time (h) | Yield (%)¹ |

| 1 | Methanol | 2 | 95 |

| 2 | Ethanol | 2 | 94 |

| 3 | Benzyl alcohol | 3 | 92 |

| 4 | Isopropanol | 6 | 85 |

| 5 | Phenol² | 8 | 78 |

| 6 | tert-Butanol | 24 | <10 |

¹Isolated yields after column chromatography. Data is representative. ²Reaction may require slightly elevated temperature (e.g., 40 °C) due to lower nucleophilicity.

Analysis of Results:

-

Primary alcohols (Entries 1-3) react swiftly and in excellent yields.

-

Secondary alcohols (Entry 4) react more slowly due to increased steric hindrance around the hydroxyl group.[7]

-

Phenols (Entry 5), being less nucleophilic than aliphatic alcohols, require longer reaction times or gentle heating.

-

Highly hindered tertiary alcohols like tert-butanol (Entry 6) are generally unreactive under these conditions, highlighting the steric sensitivity of the reaction.

Characterization of Products

Confirmation of the carbamothioate product structure is achieved through standard spectroscopic techniques.[13]

-

Infrared (IR) Spectroscopy: The most telling change is the disappearance of the strong, sharp absorption band of the isothiocyanate (-N=C=S) group, typically found around 2140-2080 cm⁻¹. Concurrently, new peaks will appear for the N-H stretch (around 3300 cm⁻¹) and the C=S (thiocarbonyl) stretch (around 1250-1050 cm⁻¹).[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, a new broad singlet corresponding to the N-H proton will appear (typically δ 7-9 ppm), and signals corresponding to the incorporated alcohol moiety will be visible. ¹³C NMR will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 180-200 ppm.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will confirm the molecular weight of the product, showing a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).[16] This is a definitive method to confirm the successful addition of the alcohol to the isothiocyanate.

Experimental Workflow and Troubleshooting

Caption: Overall experimental workflow for carbamothioate synthesis.

Troubleshooting Guide:

| Issue | Possible Cause | Suggested Solution |